1-Hexene

Catalog No.
S593283
CAS No.
592-41-6
M.F
C6H12
CH2=CH(CH2)3CH3
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexene

CAS Number

592-41-6

Product Name

1-Hexene

IUPAC Name

hex-1-ene

Molecular Formula

C6H12
CH2=CH(CH2)3CH3
C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3

InChI Key

LIKMAJRDDDTEIG-UHFFFAOYSA-N

SMILES

CCCCC=C

solubility

5.94e-04 M
Very sol in ethanol, ethyl ether, benzene, and petroleum ether
In water, 50 mg/l at 25 °C
Solubility in water, g/100ml at 20 °C: 0.005

Synonyms

1-hexene, hexene

Canonical SMILES

CCCCC=C

The exact mass of the compound 1-Hexene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.94e-04 mvery sol in ethanol, ethyl ether, benzene, and petroleum etherin water, 50 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.005. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Hexene (CAS 592-41-6) is a linear alpha-olefin (LAO) primarily utilized as a critical comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) [1]. Functioning via coordination polymerization with Ziegler-Natta or metallocene catalysts, it introduces well-defined butyl short-chain branches into the polymer backbone [2]. This structural modification disrupts crystalline packing, yielding a precise balance of flexibility, tensile strength, and processability. For industrial procurement, 1-hexene represents a strategic mid-point in the LAO spectrum, offering higher mechanical properties compared to lighter olefins while maintaining the volatility required for mainstream gas-phase manufacturing workflows [1].

Substituting 1-hexene with shorter alpha-olefins (like 1-butene), longer alpha-olefins (like 1-octene), or internal isomers (like 2-hexene) fundamentally alters both manufacturing processability and final material performance [1]. Replacing 1-hexene with 1-butene reduces the length of the short-chain branches from butyl to ethyl, drastically lowering the polymer's environmental stress crack resistance (ESCR) and tear strength [2]. Conversely, substituting with 1-octene introduces processing limitations; its lower vapor pressure causes condensation and reactor fouling in standard gas-phase polymerization, restricting its use primarily to solution-phase reactors [1]. Furthermore, internal isomers such as 2-hexene are sterically hindered and essentially unreactive in standard coordination polymerization, acting as inert diluents or catalyst poisons rather than viable comonomers [2].

Superior Environmental Stress Crack Resistance (ESCR) via Butyl Branching

In LLDPE synthesis, the choice of comonomer directly dictates the material's resistance to slow crack growth. Comparative testing demonstrates that 1-hexene copolymers significantly outperform 1-butene copolymers at equivalent densities[2]. The butyl branches generated by 1-hexene create greater tie-molecule density and entanglement in the amorphous regions compared to the ethyl branches from 1-butene. Consequently, 1-hexene-based LLDPE achieves ESCR values exceeding 1000 hours in advanced grades, whereas standard 1-butene copolymers often fail under 25 hours under identical ASTM D1693 Condition B testing [1].

Evidence DimensionEnvironmental Stress Crack Resistance (ESCR)
Target Compound Data>1000 hours (advanced 1-hexene LLDPE grades)
Comparator Or Baseline<25 hours (standard 1-butene LLDPE grades)
Quantified Difference>40-fold increase in time-to-failure
ConditionsASTM D1693 Condition B (10% Igepal CO-630 solution at 50°C)

Procurement of 1-hexene is essential for manufacturing high-durability films and pressure pipes where long-term mechanical failure is unacceptable.

Gas-Phase Reactor Compatibility and Volatility Limits

While both 1-hexene and 1-octene produce high-performance LLDPE, their industrial processability differs drastically due to thermodynamic properties [1]. 1-Hexene possesses a significantly higher vapor pressure than 1-octene, allowing it to remain in the vapor phase at the operating pressures and temperatures of fluidized-bed gas-phase reactors [2]. 1-Octene's lower volatility leads to premature condensation (reaching the dew point limit), which causes particle agglomeration and reactor fouling. As a result, 1-hexene is the standard comonomer for gas-phase processes, which account for the majority of global LLDPE production [1].

Evidence DimensionBoiling point and gas-phase condensation risk
Target Compound DataBoiling point ~63 °C; compatible with gas-phase reactor dew points
Comparator Or Baseline1-Octene (Boiling point ~121 °C); high risk of condensation/fouling
Quantified Difference~58 °C difference in boiling point dictates reactor compatibility
ConditionsFluidized-bed gas-phase ethylene copolymerization

Buyers operating gas-phase polymerization facilities must select 1-hexene to achieve premium polymer grades without triggering catastrophic reactor fouling.

Terminal Olefin Reactivity in Coordination Polymerization

The position of the double bond is absolute in determining reactivity with standard Ziegler-Natta and metallocene catalysts[2]. 1-Hexene, possessing a terminal double bond, undergoes rapid 1,2-insertion into the growing polymer chain. In contrast, internal isomers like 2-hexene suffer from severe steric hindrance at the catalytic metal center. Without specialized, non-standard chain-walking catalysts, 2-hexene exhibits near-zero insertion rates and fails to copolymerize, instead acting as an inert impurity [1].

Evidence DimensionCopolymerization insertion rate
Target Compound DataRapid 1,2-insertion; acts as primary comonomer
Comparator Or Baseline2-Hexene (Near-zero insertion; sterically hindered)
Quantified DifferenceComplete binary difference (Reactive vs. Unreactive)
ConditionsStandard Ziegler-Natta or Metallocene coordination polymerization

Procurement must enforce strict isomeric purity for 1-hexene, as internal hexene impurities will not incorporate into the polymer, wasting feedstock and disrupting kinetics.

High-Performance LLDPE Film Extrusion

1-Hexene is the right choice for producing agricultural films, stretch wraps, and heavy-duty shipping sacks that require higher tear strength and puncture resistance compared to standard butene-LLDPE [1].

Bimodal HDPE Pipe Manufacturing

1-Hexene is utilized in the high-molecular-weight fraction to maximize tie-molecule formation, ensuring the high Environmental Stress Crack Resistance (ESCR) required for PE100 pressure pipes [1].

Gas-Phase Polyolefin Production

1-Hexene provides a quantified balance of mechanical property enhancement and high vapor pressure, allowing seamless integration into fluidized-bed reactors without the condensation issues associated with 1-octene [2].

Physical Description

1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium.
GasVapor; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a petroleum-like odor.

Color/Form

Colorless liquid

XLogP3

3.4

Boiling Point

146.3 °F at 760 mm Hg (USCG, 1999)
63.4 °C
63.4 °C @ 760 mm Hg
63 °C
146.3°

Flash Point

-15 °F (USCG, 1999)
BELOW 20 °F (BELOW -7 °C) (CLOSED CUP)
-26 °C c.c.
-15°F

Vapor Density

3.0 (Air= 1)
Relative vapor density (air = 1): 2.9

Density

0.673 at 68 °F (USCG, 1999)
0.6731 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.673

LogP

3.39 (LogP)
log Kow= 3.39
3.39

Melting Point

-219.6 °F (USCG, 1999)
-139.7 °C
-140 °C
-219.6°F

UNII

B38ZZ8C206

GHS Hazard Statements

Aggregated GHS information provided by 350 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (72.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H319 (13.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

183.99 mmHg
183.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 18.7

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

592-41-6
68526-99-8
68783-15-3
25213-02-9

Wikipedia

1-hexene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Hexene: ACTIVE
Alkenes, C6-9 .alpha.-: ACTIVE
Alkenes, C6-7 .alpha.-: INACTIVE
THE REACTION OF 1-HEXENE WITH OZONE PRODUCED A LARGE QUANTITY OF CONDENSATION NUCLEI (APPROXIMATELY 85,000 PARTICLES/ML).

Analytic Laboratory Methods

DESCRIPTION OF A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE FOR COMPOUND CLASS ANALYSIS OF JET ENGINE EXHAUST.
UTILIZES GAS CHROMATOGRAPHIC SEPARATION ON A CAPILLARY COLUMN CONNECTED TO A FLAME IONIZATION DETECTOR OR A MASS SPECTROMETER TO DETERMINE ORGANIC COMPD IN INDOOR AIR.

Dates

Last modified: 08-15-2023
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem
Becker et al. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, doi: 10.1038/s41557-020-0541-1, published online 23 September 2020

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